DL-Phenylserine

Enzymology Enzyme Activation Diastereomer Specificity

DL-Phenylserine (CAS 69-96-5) is the racemic threo diastereomer essential for reproducible enzyme research. Unlike L-serine, D-serine, or L-threonine, only the threo-β-phenylserine form is recognized by phenylserine aldolase (EC 4.1.2.26)—the erythro form shows no activity. For phenylalanine hydroxylase studies, threo vs. erythro forms exhibit a 30-fold difference in activation potency. As a SHMT substrate (Km=33 mM), it enables precise active-site probing. This chiral β-hydroxy-α-amino acid scaffold is validated in anti-MRSA tetramate synthesis (MIC as low as 0.25 µg/mL). Procure the correct diastereomer—generic substitution leads to failed experiments.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 69-96-5
Cat. No. B1266387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Phenylserine
CAS69-96-5
Synonyms(2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid
beta-hydroxyphenylalanine
beta-hydroxyphenylalanine, (DL)-isomer
beta-hydroxyphenylalanine, erythro-(DL)-isomer
beta-hydroxyphenylalanine, threo-(DL)-isomer
beta-hydroxyphenylalanine, threo-(L)-isomer
beta-phenylserine
threo-beta-phenylserine
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(C(=O)O)N)O
InChIInChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)
InChIKeyVHVGNTVUSQUXPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Phenylserine (CAS 69-96-5) Procurement & Characterization Guide


DL-Phenylserine (CAS 69-96-5), also known as DL-β-phenylserine or β-hydroxyphenylalanine, is a racemic mixture of the two enantiomers D-phenylserine and L-phenylserine and exists primarily in the threo diastereomeric form [1]. It is a non-proteinogenic β-hydroxy-α-amino acid characterized by a phenyl group on its β-carbon, contributing to distinct hydrophobic properties . The compound serves as a substrate for various enzymes, including serine hydroxymethyltransferase (SHMT) and phenylserine aldolase, and is a key intermediate in the synthesis of pharmaceuticals and bioactive molecules [2].

DL-Phenylserine (CAS 69-96-5) vs. Analogs: Why Simple Substitution Fails


Substituting DL-Phenylserine with other β-hydroxy amino acids like L-serine, D-serine, or L-threonine is not scientifically valid due to profound differences in enzyme specificity, diastereomeric activity, and physicochemical behavior. The compound's specific threo configuration is critical; for instance, the enzyme phenylserine aldolase is highly specific for L-threo-3-phenylserine, showing no activity toward L-erythro-3-phenylserine, L-threonine, L-serine, or D-serine [1]. Furthermore, the diastereomers threo- and erythro-phenylserine exhibit starkly contrasting biological activities, with one acting as a potent enzyme activator and the other as a poor activator, a difference of over an order of magnitude [2]. These stereochemical and enzymatic distinctions mean that generic substitution can lead to experimental failure or misinterpretation, making the procurement of the correct, specific compound essential for reproducible research.

Quantitative Differentiation of DL-Phenylserine (CAS 69-96-5): A Comparative Evidence Guide


Diastereomer-Specific Activation of Phenylalanine Hydroxylase: 30-Fold Difference

The diastereomers of phenylserine exhibit a dramatic difference in their ability to activate rat liver phenylalanine hydroxylase. Preincubation of the enzyme with erythro-phenylserine leads to a 26-fold increase in activity, while threo-phenylserine is a very poor activator. The concentration required for half-maximal activation (A0.5) was determined to be 0.2 mM for erythro-phenylserine compared to 6 mM for threo-phenylserine, a 30-fold difference in potency [1]. This establishes that the diastereomeric form, not just the molecular composition, dictates biological function.

Enzymology Enzyme Activation Diastereomer Specificity

Enzyme Substrate Specificity: Phenylserine Aldolase Exclusivity

Phenylserine aldolase (EC 4.1.2.26) demonstrates high substrate specificity for L-threo-3-phenylserine. In a direct comparison, the enzyme was active on L-threo-3-phenylserine but was completely inert toward L-erythro-3-phenylserine, L-threonine, L-serine, and D-serine [1]. This strict stereochemical requirement confirms that the target compound is not functionally interchangeable with other common β-hydroxy amino acids or its own diastereomer.

Enzymology Substrate Specificity Biocatalysis

Binding Affinity for Serine Hydroxymethyltransferase (SHMT): Km Value Comparison

The enzyme serine hydroxymethyltransferase (SHMT) from *Hyphomicrobium methylovorum* GM2 exhibits significantly different affinities for its substrates. The Michaelis constant (Km) for DL-β-phenylserine was determined to be 33 mM, whereas the Km for the native substrate L-serine is 0.15 mM, a difference of over 200-fold [1]. While DL-phenylserine can act as a substrate, its much higher Km indicates a substantially lower binding affinity, a key parameter for experimental design in SHMT-related studies.

Enzymology Kinetics Binding Affinity

Derivative Antibacterial Activity: MIC Against MRSA

Tetramate derivatives synthesized from allo-phenylserines (which include DL-phenylserine scaffolds) demonstrate potent antibacterial activity. In a study, specific C7-carboxamide tetramate derivatives showed Minimum Inhibitory Concentration (MIC) values against Methicillin-resistant *Staphylococcus aureus* (MRSA) as low as 0.25 µg/mL [1]. This high level of activity positions phenylserine-derived scaffolds as promising starting points for novel antibacterial development.

Medicinal Chemistry Antibacterial Drug Discovery

Defined Application Scenarios for DL-Phenylserine (CAS 69-96-5) Based on Differentiated Evidence


Investigating Phenylalanine Hydroxylase Allostery and Regulation

Researchers studying the complex allosteric regulation of phenylalanine hydroxylase should utilize DL-Phenylserine to leverage the differential activities of its diastereomers. The 30-fold difference in activation potency between the threo and erythro forms provides a powerful experimental tool to dissect enzyme mechanism and activator binding sites. Procurement of the threo form is essential for studies requiring a poor activator baseline, while the erythro form is necessary for potent activation studies.

Biocatalytic Synthesis Using Phenylserine Aldolase

In biocatalytic applications employing phenylserine aldolase (EC 4.1.2.26) for the synthesis or cleavage of β-hydroxy amino acids, the use of the L-threo diastereomer is mandatory. As the enzyme shows absolute specificity, substituting with the erythro form or other common amino acids like L-serine or L-threonine will result in no reaction. This makes the procurement of the correct DL-threo-β-phenylserine critical for any workflow involving this specific enzyme.

Kinetic Characterization of Serine Hydroxymethyltransferase (SHMT)

For enzymologists conducting detailed kinetic studies of SHMT, DL-β-phenylserine serves as a valuable tool to probe substrate specificity and active site architecture. The established Km value of 33 mM, which is 220-fold higher than that of L-serine, allows for the precise quantification of the enzyme's relative affinity for non-native substrates. This application requires the compound to be of high purity to ensure accurate kinetic measurements.

Medicinal Chemistry for Novel Antibacterial Development

Medicinal chemists focused on developing new antibacterial agents, especially against MRSA, can use DL-Phenylserine as a key chiral starting material. The demonstrated ability of phenylserine-derived tetramates to achieve low-nanomolar MIC values (as low as 0.25 µg/mL) validates this scaffold for further optimization and structure-activity relationship (SAR) studies. The compound's two chiral centers and functional groups provide a versatile platform for creating diverse compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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